molecular formula C18H20Cl2N2 B5534735 1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine

Cat. No.: B5534735
M. Wt: 335.3 g/mol
InChI Key: BLENDBNMHUFZHP-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of two chlorobenzyl groups attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with 2-chlorobenzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to facilitate the reaction and achieve a higher yield.

Synthetic Route:

  • Dissolve piperazine in an appropriate solvent such as ethanol or methanol.
  • Add 2-chlorobenzyl chloride and 4-chlorobenzyl chloride to the solution.
  • Add a base (e.g., sodium hydroxide) to the mixture to neutralize the hydrochloric acid formed.
  • Heat the reaction mixture to around 60-80°C and stir for several hours.
  • After completion, cool the mixture and extract the product using an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzylic positions, leading to the formation of benzyl alcohols or benzaldehydes.

Reduction:

  • Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the chlorobenzyl groups to benzyl groups.

Substitution:

  • Nucleophilic substitution reactions can occur at the chlorobenzyl positions. Common nucleophiles include amines, thiols, and alkoxides, which can replace the chlorine atoms with other functional groups.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehydes, while reduction may produce benzyl derivatives.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine has several applications in scientific research:

Chemistry:

  • It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mode of action.

Medicine:

  • In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry:

  • The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-4-(4-chlorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(3-chlorobenzyl)piperazine
  • 1-(4-chlorobenzyl)piperazine
  • 1-(2,4-dichlorobenzyl)piperazine

Uniqueness:

  • The presence of two chlorobenzyl groups at different positions on the piperazine ring distinguishes this compound from other similar compounds. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLENDBNMHUFZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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